乙基-d5 香草醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

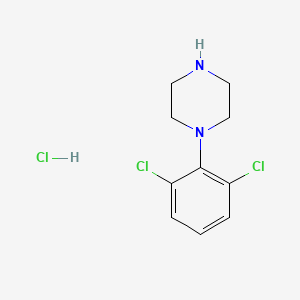

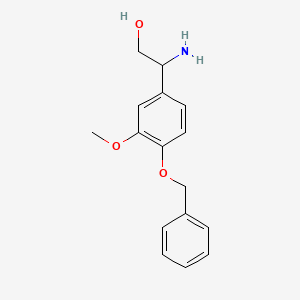

Ethyl-d5 Vanillin is the isotope analog of ethyl vanillin . It is used as a flavorant, which is about three times as potent as vanillin and can be utilized in the production of chocolate . It has also shown to have antioxidant properties .

Synthesis Analysis

Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids are used in the synthesis of vanillin . A high yield of vanillin, 66% from 4PG in RCF lignin oil was achieved through rounds of optimization of the whole-cell conversion process .Molecular Structure Analysis

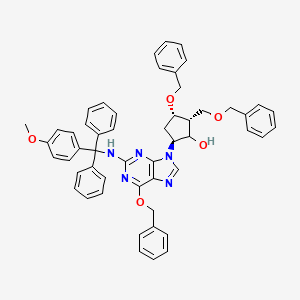

Ethyl-d5 Vanillin has a molecular formula of C9H10O3 . The structure includes an aromatic ring with an aldehyde, hydroxyl, and ether functional groups .Chemical Reactions Analysis

Vanillin synthesis involves the transformation of various precursors through diverse processes . For instance, the conversion of ferulic acid into vanillin has been monitored by LC–MS using total and selected ion monitoring .科学研究应用

生物香草醛生产

生物香草醛,源自生物技术工艺,是一种重要的调味剂,广泛应用于制药、食品和香料等行业。通过生物技术途径生产生物香草醛被认为是天然的,并且由于其无毒性和利用工业废料而支持工业应用。生物香草醛因其符合现代消费者对天然产品的趋势而受到青睐。生产过程涉及整合微生物、食品技术、基因工程和废物增值等技术的新颖方法,为生物香草醛制造提供了一种可持续且高效的方法。该途径不会产生有毒废物,并且可以重新整合不同的工业废物或副产品,这表明正在转向食品工业中高度可持续的未来应用。然而,为了提高其工业潜力,有必要进一步降低成本和优化工艺(Martău, Călinoiu, & Vodnar, 2021).

乳酸菌在香草醛生产中的应用

利用乳酸菌 (LAB) 生物技术生产香草醛被认为是一种高效且具有成本效益的方法,满足了消费者对天然特性的需求并支持工业应用。公认安全的 LAB 可以利用富含阿魏酸的农业废弃物通过发酵生产香草醛。该方法强调了从可再生资源中生产无毒生物香草醛的潜力,将 LAB 定位为提高廉价底物生物转化效率的有前途的工具。使用固定化细胞或纯酶生产香草醛为食品工业的未来研究和应用指出了一个重要方向(Mostafa & Mahmoud Hashem, 2023).

木质素氧化成芳香醛

木质素催化氧化成香草醛和丁香醛被探索为一种具有可持续生产巨大潜力的工艺。这篇综述讨论了各种因素对该工艺收率和选择性的影响,表明组织良好的催化氧化工艺可以实现接近硝苯氧化工艺的结果。然而,高能耗的氧气和碱仍然是一个挑战。该综述表明,探索减少氧气和碱消耗的方法可以推动该领域的进步。它还强调了需要进一步研究木质素氧化机理以及开发从木材中生产芳香醛和纤维素的单阶段工艺,为未来的研究指明了一个有希望的方向(Tarabanko & Tarabanko, 2017).

作用机制

Target of Action

Ethyl-d5 Vanillin, a deuterium labeled variant of Ethyl Vanillin , shares similar targets and roles with its non-deuterated counterpart. Vanillin, the primary component of natural vanilla, is known for its biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . Ethyl Vanillin, an analogue of vanillin, has been found to protect PC12 cells from Aβ1-42 aggregate-induced oxidative injury .

Mode of Action

The mode of action of Ethyl-d5 Vanillin is likely to be similar to that of vanillin. Vanillin is reported to be a potent scavenger of reactive oxygen species (ROS) as observed in multiple antioxidant assays . This suggests that Ethyl-d5 Vanillin may interact with its targets by neutralizing ROS, thereby preventing oxidative stress and damage.

Biochemical Pathways

The biochemical pathways involved in the synthesis of vanillin have been extensively studied. Precursors of vanillin include substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . These substrates undergo various enzymatic, microbial, and immobilized systems to produce vanillin . In the case of Ethyl-d5 Vanillin, the pathways might be similar, but with the incorporation of deuterium atoms.

Pharmacokinetics

The pharmacokinetics of Ethyl-d5 Vanillin are expected to be similar to those of Ethyl Vanillin. Upon oral administration, Ethyl Vanillin exhibits rapid absorption, with peak plasma radioactivity attained within 2 hours post-dosing . Elimination predominantly occurs via urinary excretion, with over 94% of the administered dose excreted within 24 hours . Metabolism primarily leads to ethyl vanillic acid formation, with glucuronide and sulfate conjugates as major metabolites .

Result of Action

The molecular and cellular effects of Ethyl-d5 Vanillin are likely to mirror those of vanillin. Vanillin has been reported to have neuroprotective effects on multiple neurological disorders and neuropathophysiological conditions . It also exhibits antimutagenic potential, encouraging researchers to evaluate its anticancer effects at cellular and molecular levels .

Action Environment

The action of Ethyl-d5 Vanillin, like that of vanillin, can be influenced by environmental factors. For instance, the biosynthesis of vanillin involves the degradation of cell walls and the hydrolysis of glucovanillin . These processes can be affected by factors such as pH, temperature, and the presence of specific enzymes. Furthermore, the use of synthesized vanillin is subject to strict limitations in the food and pharmaceutical sectors under UK and EU regulations, being classified as an artificial substance .

安全和危害

未来方向

The comprehensive exploration of vanillin synthesis and its multifaceted applications opens up promising avenues for future research and innovation . Future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl-d5 Vanillin can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "Ethyl-d5 Guaiacol", "Ethyl-d5 4-Hydroxybenzaldehyde", "Sodium Borohydride", "Acetic Anhydride", "Sulfuric Acid", "Sodium Carbonate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl-d5 Guaiacol is reacted with Ethyl-d5 4-Hydroxybenzaldehyde in the presence of Sodium Borohydride to yield Ethyl-d5 Vanillyl Alcohol.", "Step 2: Ethyl-d5 Vanillyl Alcohol is acetylated using Acetic Anhydride in the presence of Sulfuric Acid to yield Ethyl-d5 Vanillin Acetate.", "Step 3: Ethyl-d5 Vanillin Acetate is treated with Sodium Carbonate in Ethanol to hydrolyze the acetate group and yield Ethyl-d5 Vanillin." ] } | |

CAS 编号 |

1335401-74-5 |

产品名称 |

Ethyl-d5 Vanillin |

分子式 |

C9H10O3 |

分子量 |

171.207 |

IUPAC 名称 |

4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |

InChI 键 |

CBOQJANXLMLOSS-ZBJDZAJPSA-N |

SMILES |

CCOC1=C(C=CC(=C1)C=O)O |

同义词 |

3-Ethoxy-4-hydroxybenzaldehyde-d5; 2-Ethoxy-4-formylphenol-d5; 3-Ethoxy-4-hydroxybenzaldehyde-d5; 3-Ethylvanillin-d5; 4-Hydroxy-3-ethoxybenzaldehyde-d5; Arovanillon-d5; Bourbonal-d5; Ethavan-d5; Ethovan-d5; Ethylprotal-d5; NSC 1803-d5; NSC 67240-d5; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)